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Compound of Interest

Compound Name: (2S)-1-phenoxypropan-2-amine
CAS No.: 45972-73-4
Cat. No.: B1598837
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High-Fidelity Synthesis & Application Guide for Chiral Synthons

Executive Summary & Chemical Identity

(2S)-1-phenoxypropan-2-amine (CAS: 45972-73-4) is a critical chiral building block (synthon)
used in the asymmetric synthesis of pharmaceutical agents, including vasodilators like
Isoxsuprine and specific 3-adrenergic receptor modulators. Unlike its racemic counterpart, the
(S)-enantiomer offers stereo-defined scaffold utility, essential for preventing off-target
pharmacological effects in downstream APIs.

This guide moves beyond classical resolution methods (which suffer from max 50% yield) and
details a biocatalytic transamination protocol. This method utilizes w-transaminases to achieve
>99% enantiomeric excess (ee) and high conversion rates, aligning with modern Green
Chemistry principles.

Chemical Specifications
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Property Specification

IUPAC Name (2S)-1-phenoxypropan-2-amine

Common Synonyms (S)-POPA,; (S)-1-phenoxy-2-aminopropane
CAS Number 45972-73-4

Molecular Formula CoH13NO

Molecular Weight 151.21 g/mol

Physical State Pale yellow oil

] (S)-configuration (>99% ee required for pharma
Stereochemistry de)
grade

Biocatalytic Synthesis Protocol

Methodology: Asymmetric Transamination using w-Transaminase (w-TA).[1] Rationale:
Classical chemical synthesis involving the displacement of chiral alcohols (e.g., via Mitsunobu
or Tosylation) often results in partial racemization or requires expensive chiral pool starting
materials. The enzymatic route guarantees stereospecificity via the enzyme's active site
geometry.

The Mechanistic Pathway

The reaction follows a Ping-Pong Bi-Bi mechanism.[2] The amino donor (Isopropylamine or L-
Alanine) transfers an amine group to the cofactor Pyridoxal-5'-phosphate (PLP), forming
Pyridoxamine-5'-phosphate (PMP). PMP then transfers the amine to the prochiral ketone
(phenoxyacetone) to yield the chiral amine.
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Figure 1: Ping-Pong Bi-Bi mechanism of w-Transaminase.[2] The enzyme shuttles between
PLP and PMP forms to transfer the amine group stereoselectively.

Experimental Protocol

Reagents:
o Substrate: Phenoxyacetone (50 mM)

e Enzyme: (S)-selective w-Transaminase (e.qg., Vibrio fluvialis JS17 variant or commercial ATA-
113).

e Donor: Isopropylamine (1 M) - Note: High concentration drives equilibrium.
o Cofactor: PLP (1 mM).

o Buffer: Potassium Phosphate (100 mM, pH 7.5).

e Co-solvent: DMSO (5% v/v) to enhance substrate solubility.

Step-by-Step Workflow:

o Buffer Preparation: Dissolve PLP in Potassium Phosphate buffer. Ensure pH is exactly 7.5;
transaminases are sensitive to pH shifts.

e Substrate Solubilization: Dissolve Phenoxyacetone in DMSO. Add slowly to the buffer
solution under vigorous stirring to prevent precipitation.
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e Reaction Initiation: Add the Amine Donor (Isopropylamine). Adjust pH back to 7.5 if the
amine shifts basicity. Add the w-Transaminase lyophilized powder (approx 10 U/mL).

 Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.

o Critical Control Point: If using L-Alanine as a donor, add Lactate Dehydrogenase (LDH)
and NADH to recycle pyruvate to lactate, preventing product inhibition.

e Quenching: Stop reaction by adding 10N NaOH to shift pH to >12. This deprotonates the
amine, making it extractable into organic solvent.

Downstream Processing (DSP) & Purification

Efficient recovery of the amine from the aqueous biocatalytic mixture is crucial.
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Figure 2: Downstream processing workflow for the isolation of (2S)-1-phenoxypropan-2-
amine.

Purification Notes:

o Extraction: Use Methyl tert-butyl ether (MTBE) for extraction. It forms fewer emulsions with
protein-heavy solutions than Dichloromethane.
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» Salt Formation: The free base is an oil and prone to oxidation. Converting to the
Hydrochloride salt (using HCI in Ethanol) yields a stable, crystalline solid preferred for
storage.

Analytical Validation

To confirm the success of the (S)-selective synthesis, chiral HPLC is required.
Method Parameters:

e Column: Chiralcel OD-H or AD-H (Daicel).

» Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

e Flow Rate: 0.5 mL/min.

¢ Detection: UV at 254 nm (Phenoxy chromophore).

o Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-isomer. Use a
racemic standard (synthesized via reductive amination with NaBHa) to establish retention
times.

Industrial Applications & Pharmacology

(2S)-1-phenoxypropan-2-amine is not a marketed drug per se but a Pharmacophore Scaffold.

 Isoxsuprine Synthesis: It serves as a precursor for Isoxsuprine, a vasodilator used for
cerebral vascular insufficiency. The stereocenter determines the binding affinity to 3-
adrenergic receptors.

o Herbicide Intermediates: Phenoxy-alkyl-amines are structural motifs in specific triazine
herbicides, where the chiral center influences phytotoxicity and environmental degradation
rates.

o Chiral Resolution Agents: Due to its basicity and chirality, it can be used to resolve chiral
acids in industrial settings.

Safety & Handling
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e Hazards: Causes skin irritation and serious eye irritation. Harmful if swallowed.

o Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent carbonate formation from
atmospheric COa.

e PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Monograph: (2S)-1-Phenoxypropan-2-amine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1598837/docs#technical-monograph-2s-1-
phenoxypropan-2-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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